Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate
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Overview
Description
Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate is a complex organic compound characterized by its unique hexahydrocyclopenta[b][1,4]oxazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate involves multiple steps, typically starting with the preparation of the hexahydrocyclopenta[b][1,4]oxazine core. This core is then functionalized with tert-butyl and ethyl groups under controlled reaction conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts, solvents, and precise temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
- Racemic-(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid hydrochloride
Uniqueness
These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C15H25NO5 |
---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
4-O-tert-butyl 6-O-ethyl (4aR,6S,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4,6-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-11-12(9-10)20-7-6-16(11)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3/t10-,11+,12-/m0/s1 |
InChI Key |
RLBZVNJGAHTMMY-TUAOUCFPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]2[C@H](C1)OCCN2C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC2C(C1)OCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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